molecular formula C15H12O2 B184649 1-(2-Benzoylphenyl)ethanone CAS No. 18019-57-3

1-(2-Benzoylphenyl)ethanone

Cat. No. B184649
CAS RN: 18019-57-3
M. Wt: 224.25 g/mol
InChI Key: SEXKDZSOKXPFFH-UHFFFAOYSA-N
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Description

1-(2-Benzoylphenyl)ethanone, also known as chalcone, is a yellow crystalline solid that belongs to the class of organic compounds called chalcones. It is widely used in the pharmaceutical industry due to its diverse biological activities, such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties.

Mechanism Of Action

The mechanism of action of 1-(2-Benzoylphenyl)ethanone varies depending on its biological activity. For example, its anti-inflammatory activity is mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory genes. Its antioxidant activity is due to its ability to scavenge free radicals and prevent lipid peroxidation. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of bacterial cell wall. Its antitumor activity is mediated by the induction of apoptosis and cell cycle arrest in cancer cells. Its antidiabetic activity is due to its ability to enhance insulin sensitivity and stimulate glucose uptake in skeletal muscle cells.

Biochemical And Physiological Effects

1-(2-Benzoylphenyl)ethanone has various biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in serum and tissues. It also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. Moreover, it decreases the levels of glucose and insulin in serum and improves glucose tolerance in diabetic animals. Furthermore, it reduces the size and weight of tumors and inhibits the metastasis of cancer cells in animal models.

Advantages And Limitations For Lab Experiments

1-(2-Benzoylphenyl)ethanone has several advantages for lab experiments. It is readily available and easy to synthesize using simple laboratory equipment. It also has a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, it has some limitations, such as its low solubility in water and its instability under acidic conditions. Therefore, it requires the use of appropriate solvents and pH conditions for its preparation and storage.

Future Directions

There are several future directions for the research on 1-(2-Benzoylphenyl)ethanone. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action at the molecular level and identify its molecular targets in cells. Moreover, it is important to optimize its synthesis method and develop new derivatives with improved biological activities and pharmacokinetic properties. Furthermore, it is necessary to conduct more preclinical and clinical studies to evaluate its safety and efficacy in humans.

Synthesis Methods

1-(2-Benzoylphenyl)ethanone can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions, such as the molar ratio of the reactants, the concentration of the base catalyst, and the reaction time.

Scientific Research Applications

1-(2-Benzoylphenyl)ethanone has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. It also has antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Moreover, it has antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, it has antidiabetic activity by regulating glucose metabolism and insulin sensitivity in diabetic animals.

properties

CAS RN

18019-57-3

Product Name

1-(2-Benzoylphenyl)ethanone

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2-benzoylphenyl)ethanone

InChI

InChI=1S/C15H12O2/c1-11(16)13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

SEXKDZSOKXPFFH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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